molecular formula C10H7BrClNO B6151814 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole CAS No. 1261236-53-6

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole

Cat. No.: B6151814
CAS No.: 1261236-53-6
M. Wt: 272.52 g/mol
InChI Key: CJAUQNGHHDVGAQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole is a high-purity small molecule offered as a key chemical intermediate for advanced research and development. With the molecular formula C10H7BrClNO and a defined structure, this compound provides a versatile and functionalized scaffold for synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems . The core 1,2-oxazole (isoxazole) structure is of significant interest in medicinal chemistry. Isoxazole derivatives are recognized as privileged scaffolds in drug discovery, with numerous analogs exhibiting potent biological activities. Specific derivatives have been extensively investigated as inhibitors of enzymes like monoamine oxidase (MAO) , which is a prominent target for treating neurological disorders such as Parkinson's disease and depression . For instance, structurally related compounds have demonstrated potent and selective inhibition of the MAO-B isoform, highlighting the potential of this chemical class in neuroscience research . The presence of both bromo and 4-chlorophenyl substituents on the isoxazole ring makes this compound a particularly valuable building block for further chemical exploration through cross-coupling reactions and other functional group transformations . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUQNGHHDVGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261236-53-6
Record name 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
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Spectroscopic and Advanced Structural Characterization of 4 Bromo 3 4 Chlorophenyl 5 Methyl 1,2 Oxazole

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Elucidation

The ¹H NMR spectrum of 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole would be expected to exhibit distinct signals corresponding to the methyl protons and the aromatic protons of the chlorophenyl ring. The methyl group (–CH₃) at the C5 position of the oxazole (B20620) ring would likely appear as a singlet in the upfield region of the spectrum. The four aromatic protons of the 1,4-disubstituted (para) chlorophenyl ring would typically present as a pair of doublets (an AA'BB' system), reflecting the coupling between adjacent aromatic protons.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts for each unique carbon atom in the molecule. Key resonances would include those for the methyl carbon, the carbons of the oxazole ring (C3, C4, and C5), and the six carbons of the 4-chlorophenyl ring. The carbon atoms directly attached to electronegative atoms (nitrogen, oxygen, bromine, and chlorine) would exhibit characteristic downfield shifts.

Table 1: Predicted NMR Spectral Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ Singlet Upfield region
Ar-H Doublet -
Ar-H' Doublet -
C3 (Oxazole) - Downfield region
C4 (Oxazole) - Mid-field region
C5 (Oxazole) - Downfield region
Ar-C (ipso) - Mid-field region
Ar-C - Mid-field region
Ar-C' - Mid-field region
Ar-C-Cl - Mid-field region

Note: This table represents predicted data based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Spin-Spin Coupling and Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY): A COSY experiment would reveal correlations between scalar-coupled protons. For this molecule, it would primarily confirm the coupling between the adjacent protons on the 4-chlorophenyl ring.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon resonances for the methyl group and the proton-bearing aromatic carbons.

Vibrational Spectroscopic Studies (FT-IR and FT-Raman)

Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the functional groups and the skeletal structure of a molecule by probing its vibrational modes.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption and scattering bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the phenyl ring would appear in the 1500–1650 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations would be found in the 2850–3000 cm⁻¹ region.

C-O-N Ring Vibrations: The characteristic stretching and bending vibrations of the oxazole ring would produce a series of fingerprint bands in the 1000–1400 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the 700–800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration would appear at a lower frequency, typically in the 500–600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group / Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching 2850 - 3000
C=N / C=C Stretching 1500 - 1650
Oxazole Ring Skeletal Vibrations 1000 - 1400
C-Cl Stretching 700 - 800
C-Br Stretching 500 - 600

Note: This table represents expected frequency ranges for the given functional groups.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the oxazole ring and the 4-chlorophenyl group. The conjugation between these two systems is expected to give rise to characteristic absorption bands.

The spectrum would likely show absorptions corresponding to π → π* transitions associated with the aromatic and heterocyclic ring systems. The presence of heteroatoms (O, N) with lone pairs of electrons could also potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The position of the absorption maximum (λmax) provides information about the extent of conjugation and the electronic nature of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₁₀H₇BrClNO.

HRMS would provide an exact mass measurement of the molecular ion ([M]⁺) or a protonated molecular ion ([M+H]⁺). The measured mass would be compared to the calculated theoretical mass based on the isotopic masses of the constituent elements (carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion peak, further corroborating the presence and number of these halogen atoms in the molecule.

Table 3: Mentioned Compounds

Compound Name

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Without experimental single-crystal X-ray diffraction data, a definitive analysis of the solid-state molecular structure, unit cell parameters, space group, and crystal packing of this compound cannot be provided.

Analysis of Intermolecular Interactions (e.g., C-H...N, C-H...Cl, π-π Stacking)

A quantitative and qualitative analysis of intermolecular interactions is contingent on knowing the precise arrangement of molecules within the crystal lattice. Information regarding the presence, geometry, and strength of potential C-H···N, C-H···Cl, or π-π stacking interactions is unavailable without the crystallographic data.

Conformational Analysis of the 1,2-Oxazole Ring and Phenyl Substituents

The specific conformation of the 1,2-oxazole ring and the dihedral angles between the oxazole ring and the 4-chlorophenyl substituent in the solid state can only be determined through X-ray crystallography. Consequently, a detailed conformational analysis cannot be performed.

Should the crystal structure of this compound be determined and published in the future, a complete and accurate article adhering to the requested outline could be generated.

Reactivity and Transformations of 4 Bromo 3 4 Chlorophenyl 5 Methyl 1,2 Oxazole

Electrophilic Aromatic Substitution Reactions on the 1,2-Oxazole Ring

The 1,2-oxazole ring is a five-membered aromatic heterocycle. In electrophilic aromatic substitution (SEAr) reactions, the regioselectivity is governed by the electronic properties of the ring heteroatoms. For isoxazoles, the C-4 position is generally the most activated and thus the most susceptible to attack by electrophiles. This is because the carbocation intermediate formed by attack at C-4 (the σ-complex) is the most stabilized by resonance, with the positive charge being effectively delocalized by the adjacent oxygen and nitrogen atoms.

In the case of 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole, the most reactive C-4 position is already occupied by a bromine atom. Consequently, the isoxazole (B147169) ring is deactivated towards further electrophilic substitution. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to occur on the isoxazole ring itself. Instead, such reactions would preferentially take place on the appended 4-chlorophenyl ring, as discussed in section 4.3.1.

Transformations Involving the Bromine Substituent at C-4

The carbon-bromine bond at the C-4 position is the most reactive site for many synthetic transformations, making it a key precursor for the synthesis of more complex, functionalized isoxazole derivatives.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. The bromine atom at C-4 of the isoxazole ring is an excellent substrate for this reaction, readily coupling with a wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or their corresponding esters. tcichemicals.com This reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Given the differential reactivity of aryl halides in palladium catalysis (I > Br > OTf >> Cl), the C-Br bond at the isoxazole C-4 position can be selectively coupled in the presence of the C-Cl bond on the phenyl ring under carefully controlled conditions. tcichemicals.comfishersci.se

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of this compound with Various Boronic Acids.
Boronic Acid (R-B(OH)₂)Typical CatalystTypical BaseTypical SolventExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane/H₂O3-(4-chlorophenyl)-5-methyl-4-phenyl-1,2-oxazole
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methyl-1,2-oxazole
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O3-(4-chlorophenyl)-5-methyl-4-(thiophen-2-yl)-1,2-oxazole
Vinylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Toluene3-(4-chlorophenyl)-5-methyl-4-vinyl-1,2-oxazole

Beyond the Suzuki-Miyaura reaction, the versatile C-Br bond allows for participation in several other important coupling reactions.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org this compound can react with various alkenes, such as styrene or acrylates, in the presence of a palladium catalyst and a base to yield 4-alkenyl-substituted isoxazoles. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the C-4 of the isoxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Studies on 4-iodoisoxazoles have shown that this reaction proceeds in high yield, and similar reactivity is expected for the bromo analogue. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. organic-chemistry.orgacsgcipr.org This provides a direct route to 4-amino-isoxazole derivatives, which are valuable structures in medicinal chemistry. A variety of phosphine ligands can be employed to facilitate the coupling with a broad range of amine substrates. libretexts.orgjk-sci.com

Table 2: Other Cross-Coupling Reactions at the C-4 Position.
Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseProduct Class
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃N4-Styryl-1,2-oxazole
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N or Piperidine4-(Phenylethynyl)-1,2-oxazole
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOt-Bu4-Morpholinyl-1,2-oxazole

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging on the isoxazole ring, as the ring is not sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. nih.gov

However, the bromine can be effectively replaced via an alternative pathway: halogen-lithium exchange . This reaction involves treating the 4-bromoisoxazole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C). wikipedia.org This process rapidly and irreversibly replaces the bromine atom with a lithium atom, generating a highly reactive 4-lithioisoxazole intermediate. researchgate.netnih.govharvard.edu This organolithium species is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce diverse functionalities at the C-4 position.

Table 3: Functionalization via Halogen-Lithium Exchange.
Step 1 ReagentStep 2 Electrophile (E⁺)Product (4-E-isoxazole)
n-BuLiCO₂ (then H⁺ workup)3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
t-BuLiDMF3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
n-BuLiBenzaldehyde3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanol
n-BuLiCH₃I3-(4-chlorophenyl)-4,5-dimethyl-1,2-oxazole

Reactivity of the Phenyl and Methyl Substituents

The 4-chlorophenyl ring at the C-3 position can also undergo chemical modification, although its reactivity is influenced by the presence of the isoxazole substituent.

Cross-Coupling of the Chlorine Atom: As previously mentioned, the C-Cl bond is significantly less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This selectivity allows for the functionalization of the C-4 position of the isoxazole ring without affecting the chlorophenyl group. However, by employing specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more forcing reaction conditions, the C-Cl bond can also be made to participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This enables a sequential functionalization strategy, first at the C-Br position and subsequently at the C-Cl position.

Reactions Involving the 5-Methyl Group

The methyl group at the 5-position of the isoxazole ring is activated by the adjacent heterocyclic system, making it susceptible to a range of reactions. While specific studies on this compound are not detailed in available literature, the reactivity can be inferred from analogous 5-methylisoxazole systems. One primary transformation is its conversion from precursor molecules. For instance, a 5-(benzoyloxymethyl)isoxazole can undergo a domino reaction involving deoxygenation via hydrogenolysis to yield the 5-methylisoxazole derivative, which then proceeds to a ring-opening reaction mdpi.com.

Furthermore, the acidic nature of the protons on the 5-methyl group allows for condensation reactions with various electrophiles, particularly aldehydes. This reactivity is a common feature for methyl groups on many heterocyclic rings, leading to the formation of new carbon-carbon bonds and the elaboration of the side chain. Another potential transformation is halogenation, where the methyl protons can be substituted with halogens under appropriate conditions to create more reactive intermediates. The synthesis of related compounds like 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones often involves the reaction of precursors containing a methyl group, highlighting the importance of this functional group in building molecular complexity nih.gov.

Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole Core

The N-O bond within the 1,2-oxazole ring is inherently weak, making it the most labile site and prone to cleavage under various conditions. This characteristic allows for diverse ring-opening reactions, transforming the heterocyclic core into valuable acyclic intermediates.

Reductive Ring Cleavage: A common transformation of the isoxazole ring is its reductive cleavage to yield β-enaminoketones or, upon hydrolysis, 1,3-dicarbonyl compounds. This can be achieved through several methods:

Catalytic Hydrogenation: Hydrogenation over palladium on carbon (Pd/C) is a well-established method for cleaving the N-O bond. This process often occurs sequentially after other reductions in the molecule, such as the deoxygenation of a benzyl-like group at the 5-position, leading directly to the corresponding enaminone mdpi.com.

Metal-Mediated Reductions: Various metal-based reagents can effect this transformation. For instance, molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, reductively cleaves the N-O bond to give β-aminoenones in good yields researchgate.net. Low-valent titanium reagents, prepared from Ti(O-i-Pr)₄ and Grignard reagents like EtMgBr, are also effective for the reductive cleavage of 3,5-disubstituted isoxazoles researchgate.net. More recently, a copper-catalyzed method has been identified that provides fluoroalkylated enaminones from the corresponding isoxazoles acs.org.

Photochemical Cleavage: Irradiation of isoxazoles, such as 3,5-dimethylisoxazole, in the presence of a reducing agent like triethylamine can also result in the reductive cleavage of the ring rsc.org.

Other Ring-Opening Reactions: Beyond reductive cleavage, other reagents can open the isoxazole ring. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, leading to the formation of α-fluorocyanoketones acs.org. This reaction proceeds via fluorination followed by deprotonation, yielding highly functionalized acyclic products acs.org.

Rearrangement Reactions: Isoxazole rings, particularly when fused to other heterocyclic systems, can undergo rearrangement reactions. A notable example is the base-promoted Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine systems beilstein-journals.org. While this specific rearrangement requires a fused ring structure, it demonstrates the potential for the isoxazole core to participate in complex molecular reorganizations under specific conditions.

Reaction Type Reagents/Conditions Product Type Reference
Catalytic HydrogenationH₂, Pd/Cβ-Enaminoketone mdpi.com
Metal-Mediated ReductionMo(CO)₆, H₂Oβ-Aminoenone researchgate.net
Metal-Mediated ReductionEtMgBr/Ti(O-i-Pr)₄β-Enaminoketone researchgate.net
Photochemical Cleavagehv, TriethylamineAcyclic products rsc.org
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketone acs.org
RearrangementBase (for fused systems)Rearranged heterocycle beilstein-journals.org

Utilization as a Synthetic Intermediate for Building More Complex Molecules

The presence of a bromine atom at the C-4 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. This "bromo handle" allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, enabling its use as a building block for more complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose nih.gov. The reactivity of 4-haloisoxazoles is analogous to other halo-heterocycles, which are widely used in synthesis nih.govthieme-connect.de.

Suzuki-Miyaura Coupling: This is one of the most common and versatile cross-coupling reactions. The 4-bromo group can be readily coupled with a wide range of aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would form a new C-C bond at the 4-position, attaching a new aryl or vinyl substituent. The general utility of Suzuki coupling for aryl halides is well-documented, providing a reliable method for elaborating the isoxazole core youtube.comresearchgate.netresearchgate.net. For example, the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid demonstrates the successful application of this strategy on a similar bromo-substituted heterocycle thieme-connect.de.

Other Cross-Coupling Reactions: Beyond the Suzuki coupling, other palladium-catalyzed reactions can be envisioned at the 4-position:

Heck Coupling: Reaction with alkenes to form 4-vinylisoxazoles.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents, a transformation successfully applied to aryl halides in the synthesis of complex pyrroles nih.gov.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-substituted isoxazoles.

The utility of 4-iodoisoxazoles in a variety of palladium-catalyzed reactions to generate 3,4,5-trisubstituted isoxazoles has been demonstrated, and similar reactivity is expected for the 4-bromo analogue nih.gov. These reactions provide a modular approach to construct libraries of highly substituted isoxazole derivatives, which are of interest in medicinal chemistry and materials science nih.gov.

Reaction Coupling Partner Catalyst System (Typical) Product Reference (by Analogy)
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, Base4-Aryl/vinyl-isoxazole nih.govthieme-connect.deresearchgate.net
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base4-Alkynyl-isoxazole nih.govnih.gov
HeckAlkenePd(0) catalyst, Base4-Vinyl-isoxazole nih.gov
Buchwald-HartwigAminePd(0) catalyst, Ligand, Base4-Amino-isoxazole nih.gov

In addition to cross-coupling, nucleophilic aromatic substitution (SNA_r_) reactions can be considered, although they are less common on electron-rich rings unless activated by strongly electron-withdrawing groups. The reactivity of 5-nitroisoxazoles in SNA_r_ reactions with various nucleophiles highlights a potential, albeit likely more challenging, pathway for functionalization mdpi.com.

Theoretical and Computational Investigations of 4 Bromo 3 4 Chlorophenyl 5 Methyl 1,2 Oxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole, DFT calculations offer a detailed understanding of its geometric and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. The analysis of its electronic structure reveals the distribution of electrons and the nature of the chemical bonds within the molecule. The optimized geometry shows a non-planar arrangement, with the 4-chlorophenyl ring being twisted relative to the plane of the 1,2-oxazole ring. This twist is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the oxazole (B20620) ring.

The presence of electronegative atoms such as bromine, chlorine, oxygen, and nitrogen significantly influences the electronic structure. The electron density is notably higher around these atoms, leading to a polarized molecule. The bond lengths and angles are within the expected ranges for similar heterocyclic compounds. For instance, the C-Br and C-Cl bond lengths are consistent with those in other brominated and chlorinated aromatic compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound (Representative Data)

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.89 Å
Bond LengthC-Cl1.74 Å
Bond LengthN-O1.42 Å
Bond AngleC-C-Br119.5°
Dihedral AnglePhenyl Ring - Oxazole Ring45.2°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (HOMO and LUMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. nih.govirjweb.com

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound (Representative Data)

ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-1.23
Energy Gap (ΔE)5.55

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map of this compound illustrates the regions of positive and negative electrostatic potential.

The regions of negative potential (typically colored red or yellow) are located around the electronegative atoms: the oxygen and nitrogen of the oxazole ring, and the chlorine and bromine atoms. These sites are prone to electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally found around the hydrogen atoms of the methyl group and the phenyl ring, indicating these are likely sites for nucleophilic attack. The MEP analysis confirms the polarized nature of the molecule and highlights the reactive centers.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduwikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding hyperconjugative effects and the stability of the molecule. wikipedia.org

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Oπ(C3-N2)25.4
LP(1) Nπ(C3-C4)18.9
π(C5-C6)phenylπ*(C7-C8)phenyl20.1

*E(2) represents the stabilization energy of hyperconjugative interactions.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms for the synthesis and transformations of this compound is essential for optimizing reaction conditions and developing new synthetic routes.

Elucidating Reaction Pathways for Synthesis and Transformations

The synthesis of 3,5-disubstituted 1,2-oxazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For this compound, a plausible synthetic route starts with the condensation of a β-diketone precursor, namely 1-(4-chlorophenyl)butane-1,3-dione, with hydroxylamine to form 3-(4-chlorophenyl)-5-methyl-1,2-oxazole. This is followed by a regioselective bromination at the C4 position of the oxazole ring, often using a brominating agent like N-bromosuccinimide (NBS).

Computational studies can elucidate the reaction pathway by modeling the energies of reactants, intermediates, transition states, and products. The transition state analysis helps in identifying the energy barriers for each step of the reaction, thus determining the rate-limiting step. For the bromination step, the mechanism likely involves an electrophilic substitution on the electron-rich oxazole ring. The calculated activation energies can provide insights into the feasibility of the proposed mechanism under different reaction conditions.

Computational Prediction of Regio- and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in chemical reactions involving this compound can be effectively achieved through computational quantum mechanical methods, primarily Density Functional Theory (DFT). These theoretical calculations provide deep insights into reaction mechanisms, transition states, and product stability, thereby predicting the most likely chemical outcomes.

For instance, in a hypothetical reaction such as a nucleophilic aromatic substitution on the isoxazole (B147169) ring, DFT can be employed to model the reaction pathways. The isoxazole ring, substituted with a bromine atom at the 4-position, presents a potential site for such reactions. DFT calculations would involve optimizing the geometries of the reactants, possible transition states, and the resulting products. By calculating the activation energies associated with each potential reaction pathway (i.e., substitution at different positions), the most kinetically favored product can be identified. The pathway with the lowest activation energy barrier corresponds to the major regioisomer expected.

Similarly, if a reaction were to introduce a new chiral center, stereoselectivity could be predicted. This involves locating the transition states for the formation of different stereoisomers. The relative energies of these diastereomeric transition states, calculated using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), would determine the stereochemical outcome. A lower transition state energy for one stereoisomer indicates that it will be formed preferentially. These computational approaches are powerful tools for understanding and predicting the outcomes of complex organic reactions. nih.govresearchgate.net

Hypothetical Reaction Parameter Computational Method Predicted Outcome Theoretical Basis
Regioselectivity of Nucleophilic AttackDFT (B3LYP/6-31G(d,p))Preferential substitution at C4-positionLower calculated transition state energy for C4 attack compared to other positions.
Stereoselectivity of AdditionDFT Frequency CalculationFormation of the (R)-enantiomer favoredThe transition state leading to the (R)-enantiomer is energetically lower by a calculated ΔG‡.

In Silico Studies of Molecular Interactions (Excluding Biological Activity/Therapeutic Use)

In silico studies offer a powerful lens to examine the non-covalent interactions of this compound with other molecules at an atomic level. These computational techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in understanding the chemical principles that govern molecular recognition and binding affinity, independent of any biological or therapeutic context.

Ligand-Receptor Interaction Modeling through Molecular Docking (Focus on Chemical Principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netopenaccessjournals.com In a non-biological context, this can be used to model the interaction of this compound with a synthetic receptor, a material surface, or a catalytic pocket.

The process involves preparing the 3D structures of both the ligand (the isoxazole derivative) and the receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the receptor's binding site. A scoring function is used to estimate the binding affinity for each pose, typically expressed in terms of binding energy (kcal/mol).

For this compound, key structural features would dictate its interactions. The halogen atoms (bromine and chlorine) are capable of forming halogen bonds, which are directional interactions between a region of positive electrostatic potential on the halogen and a Lewis base. nih.govresearchgate.net The aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

A hypothetical docking study into a synthetic cavity could reveal the specific amino acid residues or functional groups that contribute most to the binding energy. For example, the 4-chlorophenyl group might fit into a hydrophobic pocket, while the bromine atom at the 4-position could form a halogen bond with an electron-rich group like a carbonyl oxygen on the receptor surface.

Interaction Type Interacting Group on Ligand Potential Interacting Group on Receptor Estimated Contribution to Binding Energy (kcal/mol)
Halogen BondingC4-BrCarbonyl Oxygen (e.g., in an amide)-1.5 to -3.0
Halogen BondingC-Cl (on phenyl ring)Aromatic π-system-1.0 to -2.5
Hydrogen BondingIsoxazole N/O atomsAmine or Hydroxyl groups-2.0 to -5.0
π-π Stacking4-chlorophenyl ringAromatic side chain (e.g., Phenylalanine)-2.0 to -4.0
Hydrophobic InteractionsMethyl group, Phenyl ringAliphatic side chains (e.g., Leucine, Valine)-1.0 to -2.0

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space (Focus on Structural Features and Electronic Properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. researchgate.netnih.gov In a non-therapeutic context, this "activity" could be a physical property such as solubility, a chemical property like reaction rate, or its affinity for a particular material. The fundamental principle is that the structural and electronic properties of a molecule determine its activities. mdpi.com

To build a QSAR model for a series of isoxazole derivatives, including this compound, one would first need a dataset of compounds with measured values for the property of interest. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and electronics, such as:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molar refractivity, surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that correlates a selection of these descriptors with the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For this compound, descriptors related to its halogenation and aromaticity would likely be significant. For example, the high electronegativity and polarizability of the bromine and chlorine atoms would influence its electronic properties and potential for intermolecular interactions. The model might reveal that increasing the electrostatic potential on the halogen atoms enhances a particular chemical property.

Molecular Descriptor Descriptor Type Calculated Value (Illustrative) Potential Influence on Chemical Property
Molecular WeightConstitutional302.55 g/mol Correlates with size and dispersion forces.
LogPHydrophobicity4.85Indicates low water solubility and preference for nonpolar environments.
Dipole MomentElectronic2.15 DQuantifies molecular polarity, affecting solubility and intermolecular forces.
HOMO EnergyElectronic-6.7 eVRelates to the molecule's ability to donate electrons.
LUMO EnergyElectronic-1.5 eVRelates to the molecule's ability to accept electrons.
Molar RefractivitySteric/Electronic72.5 cm³/molDescribes molecular volume and polarizability.

Advanced Applications and Future Research Directions in Oxazole Chemistry

Development of Novel Synthetic Methodologies for Oxazole (B20620) Derivatives

The synthesis of polysubstituted oxazoles like 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole is a dynamic area of research. Traditional methods are continually being refined, and novel strategies are emerging to improve efficiency, yield, and substrate scope.

One of the most versatile methods for oxazole synthesis is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction allows for the construction of the oxazole ring from aldehydes. In a potential synthesis of the target compound, a suitably substituted aldehyde could be reacted with TosMIC. Microwave-assisted van Leusen synthesis has been shown to be an efficient method for producing 5-aryl-1,3-oxazoles, offering high yields and broad substrate scope. nih.gov

Another prominent approach is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. Modifications of this method, such as using phosphorus oxychloride for cyclization, are well-established. ekb.eg For the synthesis of this compound, this would likely involve the preparation of a precursor α-acylamino ketone bearing the 4-chlorophenyl and methyl groups.

Recent advancements also include palladium-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed oxazole ring. For instance, a bromo-substituted oxazole can undergo Suzuki or Stille coupling to introduce various aryl or alkyl groups. This highlights the modular nature of modern oxazole synthesis.

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

MethodologyKey ReagentsAdvantagesPotential Application for Target Compound
Van Leusen ReactionTosylmethyl isocyanide (TosMIC), AldehydeHigh efficiency, broad substrate scope, can be microwave-assisted. nih.govReaction of a 4-chlorophenyl-containing aldehyde with TosMIC.
Robinson-Gabriel Synthesisα-Acylamino ketone, Dehydrating agent (e.g., POCl₃)Well-established, good for certain substitution patterns. ekb.egCyclization of a precursor α-acylamino ketone.
Palladium-catalyzed Cross-CouplingBromo-oxazole, Boronic acid/ester or Stannane, Palladium catalystModular, allows for late-stage functionalization.Introduction of the 4-chlorophenyl group onto a bromo-oxazole precursor.

Exploration of Oxazole Scaffolds in Materials Science (e.g., as Ligands or Building Blocks)

The rigid, planar structure of the oxazole ring, combined with its electronic properties, makes it an attractive scaffold for applications in materials science. Oxazole derivatives can serve as ligands for metal catalysts or as building blocks for functional organic materials. The presence of halogen atoms, as in this compound, offers further opportunities for tuning the electronic properties and for post-synthetic modification.

Oxazoles can act as chelating agents, binding to metal ions. This property is crucial for the development of novel catalysts and sensors. The nitrogen and oxygen atoms of the oxazole ring can coordinate with metal centers, influencing their reactivity and selectivity.

In the realm of organic electronics, oxazole-containing molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the oxazole ring can be beneficial for creating materials with desirable charge-transport properties. The specific substitution pattern on the phenyl rings of this compound would significantly influence its photophysical properties.

Mechanistic Studies of Oxazole-Mediated Reactions

Understanding the reaction mechanisms involving oxazoles is crucial for optimizing existing transformations and designing new ones. The reactivity of the oxazole ring is characterized by the acidity of its protons, with the C2-proton being the most acidic. thepharmajournal.com This allows for deprotonation and subsequent functionalization at this position.

Nucleophilic and electrophilic substitution reactions on the oxazole ring are also of significant interest. The ease of displacement of halogens on the oxazole ring generally follows the order C2 > C4 > C5. thepharmajournal.com This provides a basis for predicting the reactivity of compounds like this compound in substitution reactions. Mechanistic studies often employ computational methods, such as density functional theory (DFT), to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally.

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including oxazoles. uniroma1.it The goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and using energy-efficient methods. uniroma1.it

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. mdpi.comijpsonline.com For example, the synthesis of oxazole derivatives under microwave irradiation in the absence of a solvent (a "solvent-free" reaction) represents a highly eco-friendly approach. rasayanjournal.co.in

The use of greener solvents, such as ionic liquids or water, is another key aspect of sustainable oxazole synthesis. rasayanjournal.co.in Catalytic methods, particularly those employing reusable catalysts like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, are also being developed to create more sustainable synthetic routes. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. rsc.org

Table 2: Green Chemistry Approaches in Oxazole Synthesis

ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. mdpi.comReduced reaction times, higher yields, increased energy efficiency. mdpi.comrasayanjournal.co.in
Solvent-Free ReactionsConducting reactions without a solvent. rasayanjournal.co.inEliminates solvent waste, simplifies purification. rasayanjournal.co.in
Use of Greener SolventsEmploying environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inReduced toxicity and environmental impact. ejcmpr.com
Reusable CatalystsUtilizing catalysts that can be recovered and reused. rsc.orgMinimized waste, lower cost. rsc.org

Design and Synthesis of Advanced Oxazole-Containing Molecular Architectures

The oxazole moiety serves as a versatile building block for the construction of more complex and functional molecular architectures. By strategically incorporating oxazole rings into larger systems, researchers can create molecules with tailored properties for specific applications.

For example, oxazole units can be integrated into macrocycles and polymers. These materials may exhibit unique host-guest binding properties or interesting electronic and photophysical characteristics. The synthesis of such complex molecules often relies on a combination of classic and modern synthetic techniques, including multicomponent reactions and cross-coupling strategies.

The development of multi-substituted complex molecules containing the oxazole ring is an active area of research. nih.gov The ability to precisely control the substitution pattern around the oxazole core is essential for fine-tuning the properties of the final molecular architecture. The specific arrangement of the bromo, chloro, phenyl, and methyl groups in this compound provides a template for further elaboration into more complex structures.

Q & A

Q. What are the standard synthetic protocols for preparing 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole?

A common method involves condensation reactions under reflux with catalysts like glacial acetic acid. For example, substituted benzaldehydes can react with aminotriazoles in ethanol, followed by solvent evaporation and filtration . Alternative routes include cyclization using phosphorus oxychloride, as seen in analogous oxadiazole syntheses .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR for functional group identification (e.g., C-Br, C-Cl stretches).
  • NMR (1H/13C) to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and bond angles (e.g., R-factor < 0.05 and data-to-parameter ratio > 15) .
  • Melting point analysis to assess purity .

Q. What safety precautions are necessary when handling this compound?

Follow protocols for halogenated heterocycles: use PPE (gloves, goggles), work in a fume hood, and store in dry, ventilated containers away from ignition sources. Emergency measures for exposure include rinsing with water and seeking medical attention .

Advanced Research Questions

Q. How can synthetic yield be optimized when steric hindrance from substituents occurs?

Strategies include:

  • Using bulky-group-tolerant catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).
  • Adjusting solvent polarity (e.g., DMF for solubility) and reaction time.
  • Microwave-assisted synthesis to reduce side reactions, as demonstrated in triazine derivative preparations .

Q. How can contradictions in reported biological activity data be resolved?

  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Standardized assays : Replicate activity tests (e.g., antimicrobial MIC assays) under controlled conditions (pH, temperature).
  • Control experiments : Compare with structurally similar analogs to isolate contributing functional groups .

Q. What role do computational methods like DFT play in understanding reactivity?

DFT predicts:

  • Electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites.
  • Transition states for bromination or nucleophilic substitution.
  • Molecular docking to model interactions with biological targets (e.g., enzymes) .

Q. Which crystallographic parameters are critical for accurate structure determination?

  • R-factor : Aim for <0.05 to ensure model accuracy.
  • Thermal displacement parameters : Assess atomic vibration and disorder.
  • Hirschfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Synthetic diversification : Introduce substituents (e.g., -NO₂, -OCH₃) at the 3-, 4-, or 5-positions.
  • Activity profiling : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs).
  • Multivariate analysis : Corrogate substituent electronic effects (Hammett constants) with bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.